N-Ethyl-alpha-methyl-3-(trifluoromethyl)-N-((2,4,6-trimethylbenzoyl)oxy)benzeneethanamine
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Overview
Description
N-Ethyl-alpha-methyl-3-(trifluoromethyl)-N-((2,4,6-trimethylbenzoyl)oxy)benzeneethanamine is a synthetic organic compound It is characterized by the presence of a trifluoromethyl group, a benzene ring, and a benzoyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-alpha-methyl-3-(trifluoromethyl)-N-((2,4,6-trimethylbenzoyl)oxy)benzeneethanamine typically involves multiple steps:
Formation of the Benzeneethanamine Core: This step involves the alkylation of benzeneethanamine with ethyl and methyl groups.
Introduction of the Trifluoromethyl Group: This can be achieved through electrophilic or nucleophilic trifluoromethylation reactions.
Benzoylation: The final step involves the esterification of the compound with 2,4,6-trimethylbenzoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-alpha-methyl-3-(trifluoromethyl)-N-((2,4,6-trimethylbenzoyl)oxy)benzeneethanamine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-Ethyl-alpha-methyl-3-(trifluoromethyl)-N-((2,4,6-trimethylbenzoyl)oxy)benzeneethanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine: Lacks the benzoyl ester group.
N-Ethyl-alpha-methyl-3-(trifluoromethyl)-N-benzoylbenzeneethanamine: Contains a different benzoyl group.
N-Ethyl-alpha-methyl-3-(trifluoromethyl)-N-((2,4,6-trimethylphenyl)oxy)benzeneethanamine: Has a phenyl ester instead of a benzoyl ester.
Uniqueness
The presence of the trifluoromethyl group and the specific benzoyl ester in N-Ethyl-alpha-methyl-3-(trifluoromethyl)-N-((2,4,6-trimethylbenzoyl)oxy)benzeneethanamine makes it unique. These functional groups can impart distinct chemical and biological properties, differentiating it from similar compounds.
Properties
CAS No. |
94593-39-2 |
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Molecular Formula |
C22H26F3NO2 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] 2,4,6-trimethylbenzoate |
InChI |
InChI=1S/C22H26F3NO2/c1-6-26(28-21(27)20-15(3)10-14(2)11-16(20)4)17(5)12-18-8-7-9-19(13-18)22(23,24)25/h7-11,13,17H,6,12H2,1-5H3 |
InChI Key |
CKCKGEPVHDYFTB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)C2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
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